N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group, a thiophene moiety, and a thiophene-3-carboxamide side chain. This structure combines aromaticity (thiophene rings) with a strained cyclopropane ring, which may influence its conformational rigidity and intermolecular interactions. The compound’s 1,2,4-triazole scaffold is notable for its prevalence in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-15(11-5-9-23-10-11)17-6-7-19-16(22)20(12-3-4-12)14(18-19)13-2-1-8-24-13/h1-2,5,8-10,12H,3-4,6-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSLLBZPULLJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CSC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Hydrogen Bonding : The target compound’s triazole N-H and carbonyl groups likely participate in hydrogen-bonding networks, similar to the urea and oxazolidine motifs in PF 43(1) derivatives . However, the absence of bulky aromatic substituents (e.g., benzyl in PF 43(1)) may reduce π-π stacking interactions, impacting crystal packing or solubility.
Crystallographic and Computational Insights
- Refinement Tools: The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures, enabling precise determination of bond lengths, angles, and thermal parameters .
- Hydrogen-Bond Analysis: Graph set analysis (as described by Bernstein et al.) provides a framework to classify H-bonding patterns (e.g., chains, rings) . The target compound’s carboxamide and triazole groups may form D (donor) and A (acceptor) motifs, analogous to urea-based systems in PF 43(1) derivatives.
Research Findings and Limitations
Methodological Considerations
- Software Limitations : While SHELX remains robust for refinement, its handling of complex disorder or twinning may require supplementary tools like WinGX/ORTEP for visualization and validation .
- Data Gaps : The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or crystallography. Comparative analyses rely on extrapolation from structurally related systems.
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation of cyclopropylamine derivatives with thiophene-based precursors.
- Coupling reactions using agents like EDC or DCC in solvents such as DMF or dichloromethane .
- Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel) to achieve >75% yield . Example table for synthesis optimization:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclopropylamine, DMF, 60°C | 68 | 92% |
| 2 | EDC, THF, rt | 85 | 98% |
Q. Which analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm, triazolone carbonyl at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, NH stretches at 3300–3400 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 446.4) .
Q. What solvents and catalysts enhance reaction efficiency?
Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while coupling agents (EDC, DCC) and bases (triethylamine) accelerate amide bond formation .
Q. Which functional groups dictate reactivity?
The triazolone ring (electron-deficient) participates in nucleophilic substitutions, while the thiophene carboxamide enables hydrogen bonding and π-π stacking .
Advanced Research Questions
Q. How can reaction yields be systematically optimized?
- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions (e.g., 70°C in DMF increases cyclization efficiency by 20%) .
- Continuous-Flow Chemistry : Reduces side reactions via precise control of residence time and reagent mixing .
Q. What computational strategies predict biological activity?
- Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes using AutoDock Vina. Docking scores (<-7.0 kcal/mol) correlate with anti-inflammatory/antimicrobial potential .
- QSAR Modeling : Derive predictive models using descriptors like logP, topological polar surface area, and H-bond donors .
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Analog Synthesis : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
- Bioisosteric Replacements : Substitute thiophene with furan or pyridine to modulate electronic properties and solubility .
Q. How to resolve contradictions in biological data across studies?
- Dose-Response Analysis : Validate activity thresholds (e.g., IC50 < 10 μM for antimicrobial effects) across multiple cell lines .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Q. Which purification techniques maximize compound purity?
Q. What protocols ensure reproducibility in multi-step syntheses?
- Strict Anhydrous Conditions : Use molecular sieves for moisture-sensitive steps (e.g., triazole ring closure) .
- In-Process Monitoring : Track reaction progression via TLC (Rf = 0.3 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
